Fumarylacetone

Overview

Description

Fumarylacetone, also known as (2E)-4,6-Dioxo-2-heptenoic acid, is a chemical compound with the empirical formula C7H8O4 . It has a molecular weight of 156.14 . It is used for research and development purposes .

Physical And Chemical Properties Analysis

Fumarylacetone is a compound with a molecular weight of 156.14 and an empirical formula of C7H8O4 . It is used for research and development purposes and is stored at temperatures between 2-8°C . More specific physical and chemical properties would require experimental determination or advanced computational predictions .

Scientific Research Applications

Metabolic and Biochemical Role

Role in Tyrosine Metabolism and Toxicity

Fumarylacetone is part of the tyrosine catabolism pathway. It is linked to the inhibition of glutathione S-transferase zeta, an enzyme involved in this pathway. This inhibition affects the metabolism of substances like dichloroacetate, potentially influencing its biotransformation and toxicity. This finding is significant in understanding the metabolic processes and potential toxicological impacts of compounds in this pathway (Cornett et al., 1999).

Therapeutic Targeting in Hereditary Tyrosinemia

In hereditary tyrosinemia type I, a deficiency in fumarylacetoacetate hydrolase (FAH) leads to the accumulation of fumarylacetoacetate and related compounds, including fumarylacetone. Research on targeting FAH for chemical modulation provides insights into potential therapeutic interventions for this genetic disorder (Gil-Martínez et al., 2021).

Chemical Mechanisms and Interactions

Interaction with Glutathione in Enzymatic Processes

Studies on maleylacetone cis-trans-isomerase reveal insights into the reaction of coenzyme glutathione (GSH) with maleylacetone and its trans isomer, fumarylacetone. The interaction between these compounds and GSH plays a critical role in certain enzymatic processes, offering deeper understanding of biochemical mechanisms (Seltzer & Lin, 1979).

Role in Hydrolysis Reactions

Fumarylacetone is involved in hydrolysis reactions catalyzed by fumarylacetoacetate fumarylhydrolase. Understanding these kinetics is important for comprehending various metabolic pathways and potential therapeutic targets, particularly in the context of metabolic disorders like hereditary tyrosinemia (Angus, 1976).

Biotechnological Applications

Metabolic Engineering for Fumaric Acid Production

Research into the metabolic engineering of organisms like Escherichia coli and Rhizopus oryzae for fumaric acid production often involves the manipulation of pathways including fumarylacetoacetate and fumarylacetone. These studies are pivotal in developing sustainable biotechnological methods for producing valuable chemicals (Song & Lee, 2015).

Enhancement of Human Hepatocytes in Xenorepopulation Models

https://consensus.app/papers/expansion-human-hepatocytes-fah−−rag2−−il2rg−−-mice-azuma/8d1a4182d2ef5c89ad93669e21600375/?utm_source=chatgpt).

Safety and Hazards

Fumarylacetone is used for research and development purposes and is not intended for medicinal, household, or other uses . In case of exposure, it is recommended to move the person to fresh air if inhaled, wash off with soap and plenty of water if it comes in contact with skin, flush eyes with water if it comes in contact with eyes, and never give anything by mouth to an unconscious person if swallowed .

properties

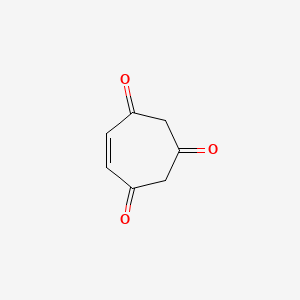

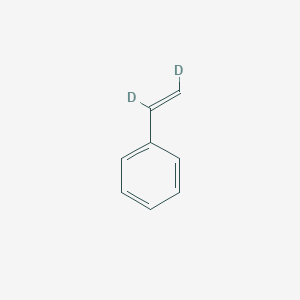

IUPAC Name |

cyclohept-6-ene-1,3,5-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-5-1-2-6(9)4-7(10)3-5/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBCDZWXQXOVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC(=O)C=CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212166 | |

| Record name | Fumaryl acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fumaryl acetone | |

CAS RN |

62966-21-6 | |

| Record name | Fumarylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062966216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumaryl acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B3334234.png)

![Acetic acid-[17O2]](/img/structure/B3334272.png)